ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate
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Overview
Description
ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate is an organic compound with the molecular formula C14H18N2O3S It is a derivative of benzoic acid and contains both ester and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with butanoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for precise control over reaction parameters and can be scaled up to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and pain modulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
Butanoyl isothiocyanate: A reagent used in the synthesis of thioamides.
4-aminobenzoic acid: A precursor in the synthesis of various esters and amides.
Uniqueness
ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate is unique due to the presence of both ester and thioamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37g/mol |
IUPAC Name |
ethyl 4-(butanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C14H18N2O3S/c1-3-5-12(17)16-14(20)15-11-8-6-10(7-9-11)13(18)19-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16,17,20) |
InChI Key |
DVWZYNRWCWSBIZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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